molecular formula C13H9N3O B5502313 4-pyrido[3,4-b]pyrazin-3-ylphenol

4-pyrido[3,4-b]pyrazin-3-ylphenol

Cat. No. B5502313
M. Wt: 223.23 g/mol
InChI Key: RFXDKGCZXURTFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-pyrido[3,4-b]pyrazin-3-ylphenol-related compounds often involves multicomponent reactions, including one-pot and three-component synthesis methodologies. These methods provide an efficient pathway to construct the pyrido[3,4-b]pyrazine core, as illustrated by the one-pot method using 2-acetylpyrazine and derivatives for the synthesis of related compounds (Adib et al., 2007).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed through single-crystal X-ray diffraction, revealing details such as dihedral angles, molecular conformations, and the presence of intermolecular interactions. These structures can exhibit various types of intermolecular secondary interactions, including CH⋯N and CH⋯O hydrogen bonds, leading to the formation of supramolecular structures (Golla et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 4-pyrido[3,4-b]pyrazin-3-ylphenol derivatives can include nucleophilic substitutions and reactions with various nucleophiles, leading to a range of substituted derivatives. These reactions are influenced by the presence of functional groups and the inherent reactivity of the pyrazine and pyridine rings (Baron et al., 2005).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are determined by the compound's molecular framework and intermolecular forces. For example, the solubility can be affected by the presence of dimethoxyphenyl groups and the overall polarity of the molecule. The physical properties are crucial for understanding the material's stability, solubility, and suitability for various applications.

Chemical Properties Analysis

The chemical properties of 4-pyrido[3,4-b]pyrazin-3-ylphenol derivatives include their photophysical and electrochemical behaviors. These compounds can exhibit specific UV-Visible and fluorescence spectra, attributed to intramolecular charge transfer and π-π* transitions. The electrochemical properties, studied by cyclic voltammetry, reveal insights into their redox behavior, which is essential for applications in materials science and chemistry (Golla et al., 2020).

Scientific Research Applications

Synthesis and Characterization

4-pyrido[3,4-b]pyrazin-3-ylphenol derivatives have been synthesized and characterized in various studies. For instance, Attaby et al. (2007) explored the synthesis and antiviral activities of pyridopyrazolotriazines, which involve the use of a pyrazolo[3,4-b]pyridine-5-carbonitrile derivative as a precursor. This compound underwent various chemical transformations, leading to the synthesis of new heterocyclic compounds with potential antiviral activities, showcasing the chemical versatility of 4-pyrido[3,4-b]pyrazin-3-ylphenol derivatives in medicinal chemistry (Attaby, Elghandour, Ali, & Ibrahem, 2007).

Applications in Solar Cells

In the field of materials science, 4-pyrido[3,4-b]pyrazin-3-ylphenol derivatives have been utilized in the development of low-bandgap copolymers for bulk heterojunction solar cells. Yuan et al. (2010) prepared a series of low-bandgap copolymers by conjugating electron-accepting pyrido[3,4-b]pyrazine moieties with electron-rich units. These polymers exhibited excellent thermal stability and energy offsets, making them suitable for efficient charge transfer and dissociation in solar cells (Yuan, Chiu, Fan Chiang, & Wei, 2010).

Electrochromic Materials

Another application of 4-pyrido[3,4-b]pyrazin-3-ylphenol derivatives is in the development of electrochromic materials. Zhao et al. (2014) synthesized novel donor-acceptor polymeric electrochromic materials employing 2,3-bis(4-(decyloxy)phenyl)pyrido[4,3-b]pyrazine as the acceptor unit. These polymers exhibited significant changes in transmittance in the near-IR region, indicating their potential application in NIR electrochromic devices (Zhao, Wei, Wei, Zhao, & Wang, 2014).

properties

IUPAC Name

4-pyrido[3,4-b]pyrazin-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c17-10-3-1-9(2-4-10)12-8-15-11-5-6-14-7-13(11)16-12/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXDKGCZXURTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C=CN=CC3=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridino[4,3-e]pyrazin-3-ylphenol

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